molecular formula C7H8F2N2 B13080942 2-(Aminomethyl)-3,5-difluoroaniline

2-(Aminomethyl)-3,5-difluoroaniline

Cat. No.: B13080942
M. Wt: 158.15 g/mol
InChI Key: GOLNUDGJTMQIMP-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,5-difluoroaniline is an organic compound characterized by the presence of an amino group attached to a benzene ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3,5-difluoroaniline typically involves the reaction of 3,5-difluoroaniline with formaldehyde and hydrogen cyanide, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts and solvents are often used to enhance the reaction rate and efficiency. The final product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)-3,5-difluoroaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and reduced amine derivatives.

Scientific Research Applications

2-(Aminomethyl)-3,5-difluoroaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-3,5-difluoroaniline exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the fluorine atoms can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-(Aminomethyl)phenol
  • 2-(Aminomethyl)pyridine
  • 3,5-Difluoroaniline

Comparison: Compared to these similar compounds, 2-(Aminomethyl)-3,5-difluoroaniline is unique due to the presence of both the amino and difluoro substituents on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

2-(aminomethyl)-3,5-difluoroaniline

InChI

InChI=1S/C7H8F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,3,10-11H2

InChI Key

GOLNUDGJTMQIMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)CN)F)F

Origin of Product

United States

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